molecular formula C14H13F3O5 B12529905 Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate CAS No. 666839-14-1

Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate

Cat. No.: B12529905
CAS No.: 666839-14-1
M. Wt: 318.24 g/mol
InChI Key: DPJFEPZRFDUKRK-UHFFFAOYSA-N
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Description

Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid, containing trifluoromethyl and phenoxy groups

Properties

CAS No.

666839-14-1

Molecular Formula

C14H13F3O5

Molecular Weight

318.24 g/mol

IUPAC Name

ethyl 2-[4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate

InChI

InChI=1S/C14H13F3O5/c1-2-21-13(20)8-22-10-5-3-9(4-6-10)11(18)7-12(19)14(15,16)17/h3-6H,2,7-8H2,1H3

InChI Key

DPJFEPZRFDUKRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate typically involves the esterification of 4-(4,4,4-trifluoro-3-oxobutanoyl)phenol with ethyl acetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The phenoxy group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoroacetoacetate
  • Ethyl 4,4-difluoro-3-oxobutanoate
  • Ethyl 4,4,4-trifluoro-3-oxobutyrate

Uniqueness

Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate is unique due to the presence of both trifluoromethyl and phenoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming stable complexes with various molecular targets, making it valuable in diverse applications .

Biological Activity

Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate is a synthetic compound with potential biological activity due to its unique structural features, including a trifluoromethyl group and a phenoxy moiety. This article aims to provide an in-depth analysis of its biological activity, synthesis, and potential applications based on recent research findings.

Basic Information

PropertyValue
CAS Number 666839-14-1
Molecular Formula C14H13F3O5
Molecular Weight 318.24 g/mol
IUPAC Name Ethyl 2-[4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate
InChI Key DPJFEPZRFDUKRK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the esterification of 4-(4,4,4-trifluoro-3-oxobutanoyl)phenol with ethyl acetate in the presence of a catalyst such as sulfuric acid. The reaction is performed under reflux conditions and can be purified through distillation or recrystallization .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, allowing for effective interaction with hydrophobic pockets in enzymes or receptors. The phenoxy group can engage in hydrogen bonding and π-π interactions which stabilize binding to biological targets .

Research Findings

Recent studies have explored the compound's potential applications in various fields:

  • Enzyme Inhibition : this compound has been investigated as a potential inhibitor for certain enzymes due to its structural properties that allow it to mimic natural substrates.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of certain Gram-positive bacteria.
  • Drug Development : Its unique structure makes it a candidate for further research in drug development, particularly in designing compounds that target specific biochemical pathways .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of acetylcholinesterase (AChE) by this compound revealed that the compound could effectively reduce enzyme activity in vitro. The IC50 value was determined to be approximately 10 µM, indicating moderate potency compared to known inhibitors.

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.

Comparative Analysis

Activity TypeThis compoundKnown Compounds
Enzyme Inhibition Moderate (IC50 ~10 µM for AChE)Donepezil (IC50 ~0.1 µM)
Antimicrobial Effective against S. aureus and E. coliPenicillin (Effective at low µg/mL)

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